Delsoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

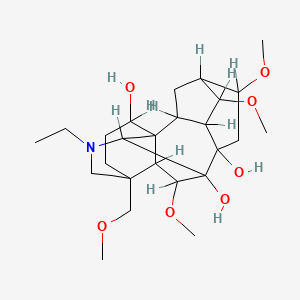

Delsoline is an alkaloid compound derived from the roots of Aconitum monticola. It is characterized by a lycoctonine nucleus with several functional groups, including an α-hydroxy group at C3, an α-methoxy group at C10, β-methoxy groups at C6 and C15, an α-glycol system at C7 and C8, and a methoxy group at C19

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Delsoline involves several steps, starting from the extraction of the alkaloid from the roots of Aconitum monticola. The process includes purification and isolation techniques to obtain the pure compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for alkaloid extraction and purification can be applied.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by purification using chromatography techniques. The scalability of this process depends on the availability of the plant material and the efficiency of the extraction and purification methods.

Análisis De Reacciones Químicas

Types of Reactions: Delsoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, with p-toluenesulfonyl chloride, this compound forms anhydroacomonine, which can be further oxidized to form anhydrosecodesmethanolacomonine .

Common Reagents and Conditions:

Oxidation: Potassium permanganate or periodic acid can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenation reactions can be performed using halogen acids or halogenating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as anhydroacomonine and anhydrosecodesmethanolacomonine .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-Inflammatory Activities

Delsoline has been studied for its potential anti-inflammatory properties. A quantitative structure-activity relationship (QSAR) model was developed to predict its activity alongside other alkaloids like fuziline and songorine. The study indicated that this compound exhibited no significant inhibitory effects at tested concentrations, which was consistent with predictions from the model. The binding affinity of this compound to inducible nitric oxide synthase (iNOS) was evaluated through molecular docking studies, revealing a binding free energy of −6.48 kcal/mol, suggesting moderate interaction with the target protein .

Table 1: Binding Affinities of this compound and Related Compounds

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| This compound | -6.48 |

| Fuziline | -7.08 |

| Songorine | -9.82 |

This data indicates that while this compound has some interaction with iNOS, it is less potent compared to songorine, which showed a higher binding affinity and potential for anti-inflammatory activity .

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound when derived from Delphinium roylei. The leaf extracts of this plant demonstrated significant antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans. Molecular docking studies further supported these findings by identifying bioactive compounds within the extracts that could inhibit microbial growth .

Table 2: Antimicrobial Activity of Delphinium Roylei Extracts

| Extract Concentration | Inhibition Zone (mm) |

|---|---|

| 1 μM | 118.06 ± 5.91 |

| 10 μM | 117.42 ± 1.29 |

| 30 μM | 112.26 ± 1.12 |

| 100 μM | 97.42 ± 3.10 |

These results underscore the importance of this compound as a natural antimicrobial agent, especially in light of increasing antimicrobial resistance .

Toxicological Studies

This compound's toxicological profile has been examined due to its curare-like effects and ganglion-blocking properties. Studies have indicated that while it possesses therapeutic potential, caution is warranted due to its toxicity at higher doses . This dual nature necessitates careful consideration in clinical applications.

Insecticidal Potential

Recent studies have explored the insecticidal properties of alkaloids, including this compound, against agricultural pests like Thrips palmi. These investigations suggest that this compound may serve as a natural pesticide alternative, contributing to integrated pest management strategies .

Mecanismo De Acción

The mechanism of action of Delsoline involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, this compound’s α-hydroxy and methoxy groups may play a role in its binding affinity and biological activity .

Comparación Con Compuestos Similares

Delsoline is structurally similar to other alkaloids derived from Aconitum species, such as songorine, songaramine, and norsongorine . These compounds share a lycoctonine nucleus but differ in their functional groups and overall structure. This compound’s unique combination of functional groups, including the α-glycol system and multiple methoxy groups, distinguishes it from these related alkaloids and contributes to its specific chemical and biological properties.

Conclusion

This compound is a fascinating alkaloid with a complex structure and diverse chemical properties. Its preparation, chemical reactions, and scientific applications make it a valuable compound for research and potential therapeutic use. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential in various fields.

Propiedades

Fórmula molecular |

C25H41NO7 |

|---|---|

Peso molecular |

467.6 g/mol |

Nombre IUPAC |

11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 |

Clave InChI |

JVBLTQQBEQQLEV-UHFFFAOYSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

Sinónimos |

delsoline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.